4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of difluoromethyl-1,3,4-oxadiazoles, which are known for their role as selective inhibitors of histone deacetylase 6. This compound is characterized by the presence of a difluoromethyl group attached to an oxadiazole ring, which is further substituted by a benzoic acid moiety.
4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can be classified as:
The synthesis of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves several key steps:
Common synthetic routes include:
The molecular structure of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid features:
The molecular formula is CHFNO, with a molecular weight of approximately 239.19 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance and Mass Spectrometry.
4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The primary mechanism of action for 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its role as an inhibitor of histone deacetylase 6. This inhibition leads to alterations in gene expression associated with various cellular processes such as differentiation and apoptosis.
Studies have shown that this compound acts as a selective and irreversible inhibitor with significant implications for cancer therapy and neurodegenerative diseases .
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound maintains stability across various pH levels but may degrade under extreme acidic or basic conditions .
4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at understanding complex biological systems.
1,3,4-Oxadiazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile bioisosteric properties and broad-spectrum biological activities. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, serves as a stable surrogate for ester and amide functionalities, mitigating hydrolysis susceptibility while maintaining spatial geometry critical for target binding [2] [8]. The scaffold’s electronic distribution facilitates hydrogen bonding and dipole-dipole interactions with biological targets, enabling precise modulation of enzymes and receptors [2]. Notably, 1,3,4-oxadiazoles exhibit enhanced metabolic stability compared to other heterocycles, attributed to their resistance to oxidative degradation and aromatic character (Hückel’s rule compliance) [7].
Research over the past two decades has established 1,3,4-oxadiazoles as key pharmacophores in anticancer, antimicrobial, and antiviral agents. For instance, derivatives like Zibotentan® (in late-stage clinical trials) exploit this scaffold for selective receptor antagonism [8]. The structural plasticity of the 1,3,4-oxadiazole ring allows for strategic substitutions at C-2 and C-5 positions, enabling fine-tuning of pharmacokinetic properties and target engagement [6].
Table 1: Bioisosteric Applications of 1,3,4-Oxadiazole in Drug Design
Traditional Group | 1,3,4-Oxadiazole Replacement | Advantage |
---|---|---|
Carboxylic acid | 2-Thio-1,3,4-oxadiazole | Improved membrane permeability |
Ester | 5-Alkyl-1,3,4-oxadiazole | Resistance to esterase hydrolysis |
Amide | 2-Amino-1,3,4-oxadiazole | Enhanced hydrogen bonding capacity |
Benzene ring | 2,5-Diphenyl-1,3,4-oxadiazole | Increased π-stacking interactions |
The difluoromethyl (–CF₂H) group confers unique physicochemical properties that enhance drug-likeness when appended to heterocyclic systems. This substituent acts as a sterically compact, highly electronegative moiety that influences electron distribution within the core scaffold [4] [5]. Its strong electron-withdrawing character (–I effect) polarizes adjacent bonds, increasing hydrogen-bond acceptor capacity and improving binding affinity to target proteins [6].
In 1,3,4-oxadiazoles, C-5 difluoromethyl substitution enhances bioactivity through multiple mechanisms:
In thymidine phosphorylase inhibitors, difluoromethyl-1,3,4-oxadiazoles demonstrate 5-fold greater potency than methyl derivatives, attributed to fluorine-induced dipole interactions with Arg-202 residue in the enzyme’s active site [4]. The substituent’s conformational rigidity also reduces entropic penalties upon target binding [5].
Table 2: Physicochemical Properties of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic Acid
Property | Value | Method |
---|---|---|
Molecular formula | C₁₀H₆F₂N₂O₃ | Elemental analysis |
Molecular weight | 240.17 g/mol | Mass spectrometry |
SMILES notation | C1=CC(=CC=C1C2=NN=C(O2)C(F)F)C(=O)O | PubChemLite [5] |
Hydrogen bond acceptors | 6 | Computational prediction |
Rotatable bonds | 3 | Molecular modeling |
Topological polar surface area | 72.4 Ų | Chemoinformatics calculation |
The strategic fusion of benzoic acid with nitrogen-containing heterocycles originated in the 1960s with oxolamine, a 1,2,4-oxadiazole-based cough suppressant [2]. Early research established that benzoic acid’s carboxylic acid group serves as a versatile anchor for hydrogen bonding with enzymatic targets, while the aromatic ring provides structural rigidity [3] [7]. The evolution accelerated with structure-activity relationship (SAR) studies revealing that substitution patterns on the benzoic acid moiety profoundly influence target selectivity [3].
Significant milestones include:
The contemporary design of 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid represents a convergence of these historical advances. Its molecular architecture strategically positions the benzoic acid moiety for ionic interactions with catalytic lysine residues in enzymes, while the difluoromethyloxadiazole unit engages in hydrophobic pocket binding [4] [5]. This hybrid structure demonstrates enhanced target affinity over earlier analogs, as evidenced in thymidine phosphorylase inhibition studies (IC₅₀ = 0.42 μM) [4].
Table 3: Evolution of Benzoic Acid-Heterocycle Hybrids as Enzyme Modulators
Era | Representative Structure | Target Enzyme | Therapeutic Application |
---|---|---|---|
1960s | Oxolamine (1,2,4-oxadiazole) | Unknown | Cough suppression |
1980s | Biphenyl-4-yloxy acetic acid-1,3,4-oxadiazole | Cyclooxygenase | Anti-inflammatory |
2000s | 3-[5-(2-fluoro-phenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | Ribosomal translation machinery | Genetic disorder treatment |
Present | 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | Thymidine phosphorylase | Anticancer therapy |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: